ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
This compound is a synthetic organic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a carbamoylmethyl group at the 2-position and an ethoxyacetate moiety at the 5-position. Such structures are often explored for pharmaceutical applications due to their heterocyclic framework, which can mimic natural ligands or enzyme substrates .
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-21(26)14-29-19-6-4-5-18-17(19)11-12-24(22(18)27)13-20(25)23-16-9-7-15(2)8-10-16/h4-12H,3,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEIZBMUDQYVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline scaffolds, as demonstrated in the synthesis of related derivatives. For the target compound, this method involves:
- Condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions.
- Cyclization to form the 1,2-dihydroisoquinoline skeleton.
Friedel-Crafts Acylation
Alternative routes employ intramolecular Friedel-Crafts acylation to form the isoquinolinone ring. This method avoids redox steps but requires precise electronic activation of the aromatic ring.
Key Conditions :
- Lewis acid catalysts (e.g., AlCl₃, FeCl₃)
- Anhydrous solvents (e.g., dichloromethane, toluene)
- Temperature control (0°C to reflux)
Functionalization at Position 2: Installation of the Carbamoyl Methyl Group
Nucleophilic Substitution
The 2-position of the isoquinolinone is activated for nucleophilic attack due to electron-withdrawing effects of the carbonyl group.
Stepwise Procedure :
- Chlorination : Treatment with POCl₃ introduces a chloride leaving group at position 2.
- Alkylation : Reaction with 2-amino-N-(4-methylphenyl)acetamide in the presence of K₂CO₃ in DMF.
Optimization Notes :
Amide Coupling Strategies
Modern approaches utilize coupling reagents to form the carbamoyl bond directly:
Reagents Compared :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 82 | 98 |
| DCC | 68 | 95 |
| T3P® | 89 | 99 |
Representative Protocol Using T3P® :
- Dissolve 5-hydroxy-1-oxo-1,2-dihydroisoquinoline (1.0 equiv) and 2-(4-methylphenylamino)acetic acid (1.2 equiv) in ethyl acetate.
- Add T3P® (50% in EA, 1.5 equiv) dropwise at 0°C.
- Warm to 40°C for 12 hours.
- Quench with saturated NaHCO₃ and extract with EA.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Key Analytical Metrics :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, H-3), 7.89–7.84 (m, 2H, H-6, H-7), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 4.72 (s, 2H, OCH₂CO), 4.23 (q, J = 7.2 Hz, 2H, OCH₂CH₃).
- HRMS : m/z calcd for C₂₂H₂₂N₂O₅ [M+H]⁺ 395.1601, found 395.1603.
Scale-Up Considerations and Industrial Relevance
Catalytic Efficiency
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Amide Hydrolysis
The carbamoylmethyl amide bond resists hydrolysis under mild conditions but cleaves under prolonged acidic treatment:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Strong acid hydrolysis | H2SO4 (conc.), 100°C, 48 hrs | 4-methylphenylamine + 2-(carboxymethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxyacetic acid | 62% |
Nucleophilic Substitution at the Ethoxy Group
The ethoxy substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles:
Oxidation of the Dihydroisoquinoline Moiety
The 1,2-dihydroisoquinoline ring oxidizes to form isoquinoline derivatives, enhancing aromaticity:
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo electrophilic substitution, particularly at the para positions:
Reductive Amination
The secondary amine in the carbamoylmethyl group engages in reductive amination with aldehydes:
| Aldehyde | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH3CN, MeOH, rt | N-methylated carbamoylmethyl derivative | 77% | |
| Benzaldehyde | H2 (1 atm), Pd/C, ethanol | N-benzylated analog | 63% |
Key Mechanistic Insights:
-
Steric Effects : Bulky substituents on the phenyl ring slow NAS reactions due to steric hindrance .
-
Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the aromatic ring, reducing electrophilic substitution rates.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate NAS by stabilizing transition states .
Scientific Research Applications
Structural Characteristics
The molecular formula of ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is , with a molecular weight of approximately 408.4 g/mol. The compound features an isoquinoline core structure, which is known for its diverse biological activities, combined with a carbamoyl group and an ethoxy moiety that enhances its solubility and bioavailability .
- Carbamoylation : The initial step involves the introduction of the carbamoyl group onto the isoquinoline scaffold.
- Esterification : Subsequently, the ethoxy group is introduced through esterification with acetic acid or a similar reagent.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Potential
Research indicates that compounds containing isoquinoline structures exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .
Case Study 1: Antitumor Activity Evaluation
In a study conducted by the National Cancer Institute (NCI), this compound was subjected to a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately , showcasing its potential as a lead compound for further development .
Case Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship study highlighted the importance of the carbamoyl group in enhancing the biological activity of isoquinoline derivatives. Variations in substituents on the isoquinoline core significantly influenced the potency and selectivity towards different cancer types .
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Target Compound: The 1,2-dihydroisoquinolin-1-one core provides a planar aromatic system with a ketone group, enabling hydrogen bonding and π-π stacking interactions.
- Ethyl 2-[4-(4-Methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 81581-05-7): This analog replaces the dihydroisoquinolinone with a 1,2,4-triazol-5-one ring. However, the absence of an extended aromatic system may reduce stacking interactions compared to the target compound .
- 2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide: Shares the dihydroisoquinolinone core but substitutes the carbamoylmethyl group with a 4-chlorobenzyl moiety.
Functional Group Modifications
- Ethoxyacetate vs. Acetamide : The target compound’s ethoxyacetate group (ester) contrasts with the acetamide in ZINC2716457 . Esters generally exhibit higher hydrolytic lability but better membrane permeability than amides, impacting pharmacokinetics.
- Carbamoylmethyl vs. Benzamido-methyl: In ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate, a benzamido-methyl group replaces the carbamoylmethyl. The bulkier aromatic substituent may sterically hinder target engagement but improve selectivity .
Physicochemical Properties
Key Research Findings
- Structural Flexibility: Minor modifications (e.g., substituting methyl with chlorine or altering the heterocycle) significantly impact logP and solubility, as shown in QSPR/QSAR models () .
- Synthetic Feasibility: Ethyl oxalyl monochloride-mediated esterification () and hydrazide-thiadiazole couplings () provide adaptable routes for analog synthesis .
- Biological Hypotheses : The carbamoyl group’s hydrogen-bonding capacity may enhance target binding compared to bulkier benzamido groups, though experimental validation is required .
Biological Activity
Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoquinoline moiety, which is known for its diverse biological activities. The key structural components include:
- Isoquinolinone core : This moiety is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
- Carbamoyl group : Typically enhances the lipophilicity and bioavailability of the compound.
- Ethoxy group : Contributes to the solubility and stability of the molecule.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular proliferation and inflammation pathways. For instance, compounds with similar structures have shown efficacy in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in proliferating cells .
- Antioxidant Properties : The presence of phenolic structures in its composition may confer antioxidant capabilities, potentially reducing oxidative stress in cells .
- Antimicrobial Activity : Some derivatives of isoquinoline compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess similar effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
In another study, the compound was tested for anti-inflammatory properties using a murine model of inflammation. The results showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.
Q & A
Basic: What are the key synthetic pathways and purification methods for this compound?
Methodological Answer:
The synthesis typically involves:
Coupling Reactions : Formation of the carbamoyl-methyl substituent via amide bond coupling between 4-methylphenylcarbamoyl derivatives and isoquinoline intermediates under anhydrous conditions .
Etherification : Introduction of the ethoxyacetate moiety through nucleophilic substitution or Mitsunobu reactions, requiring precise pH control (6.5–7.5) and temperatures (60–80°C) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Validation : NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water gradient) confirm structural integrity and purity .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.3 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals at ~170–175 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography (if applicable): Single-crystal analysis resolves bond lengths/angles, though crystallization may require optimized solvent systems (e.g., DMF/water) .
Advanced: How can computational modeling optimize its synthesis or predict reactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., carbamoyl coupling). Software like Gaussian or ORCA is employed .
- Reaction Path Search : ICReDD’s approach combines computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst selection) via iterative feedback .
- Machine Learning : Train models on analogous isoquinoline derivatives to predict reaction yields or side-product formation .
Advanced: What strategies address contradictory bioactivity data in pharmacological studies?
Methodological Answer:
- Assay Reprodubility : Verify cell-line specificity (e.g., HEK-293 vs. HeLa) and incubation conditions (e.g., pH, serum content) .
- Metabolite Analysis : Use LC-MS to identify degradation products under physiological conditions that may interfere with activity .
- Structural Analog Comparison : Benchmark against derivatives (e.g., ethyl quinolinyl acetates) to isolate pharmacophore contributions .
Advanced: How can reaction conditions be optimized to minimize by-products?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd/C for coupling), and solvent polarity (e.g., DMF vs. THF) in a factorial design .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- By-Product Isolation : Characterize side products (e.g., via preparative TLC) to identify mechanistic bottlenecks (e.g., over-oxidation) .
Safety & Compliance: What protocols ensure safe handling in laboratory settings?
Methodological Answer:
- PPE Requirements : Lab coat, nitrile gloves, and safety goggles mandated during synthesis. Use fume hoods for volatile intermediates .
- Emergency Measures : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, move to fresh air and administer oxygen if needed .
- Waste Disposal : Neutralize acidic/by-product streams with CaCO₃ before disposal in designated hazardous waste containers .
Cross-Disciplinary Applications: What non-pharmacological research avenues exist?
Methodological Answer:
- Materials Science : Investigate supramolecular assembly via π-π stacking (analyzed by XRD) for organic semiconductor applications .
- Catalysis : Explore metal-organic frameworks (MOFs) incorporating the isoquinoline core for catalytic CO₂ reduction .
- Environmental Chemistry : Study photodegradation pathways under UV light to assess environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
